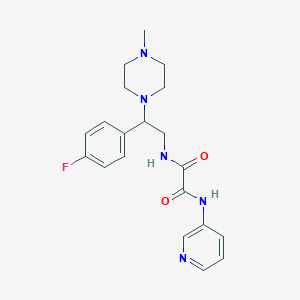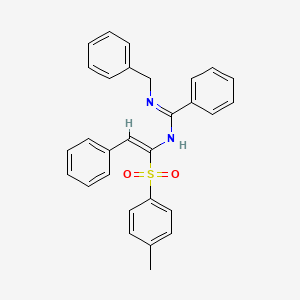![molecular formula C16H18F2N2O B2409392 N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide CAS No. 2178247-59-9](/img/structure/B2409392.png)
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide: is a synthetic organic compound characterized by the presence of a cyano group, a cyclohexylmethyl group, and a difluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-(difluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Cyclohexylmethyl Group: The acid chloride is then reacted with cyclohexylmethylamine to form the intermediate N-(cyclohexylmethyl)-4-(difluoromethyl)benzamide.
Addition of the Cyano Group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The benzamide core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
Biology: In biological research, this compound may serve as a probe to study the interactions of cyano and difluoromethyl groups with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of novel pharmaceuticals with potential therapeutic effects.
Industry: In industrial applications, N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the difluoromethyl group may enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
N-[Cyano(cyclohexyl)methyl]-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(methyl)benzamide: Similar structure but with a methyl group instead of a difluoromethyl group.
N-[Cyano(cyclohexyl)methyl]-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-15(18)12-6-8-13(9-7-12)16(21)20-14(10-19)11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZMBDFERPDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC=C(C=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![4-cyclopropaneamido-N-[(3-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2409319.png)






![(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B2409329.png)

